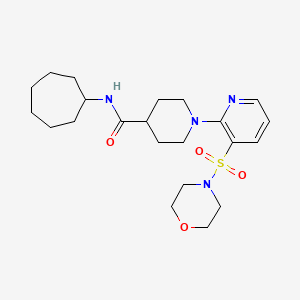

N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

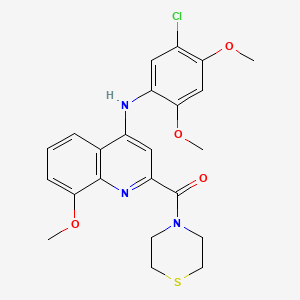

“N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also features a pyridine ring, another common feature in many drugs . The morpholinosulfonyl group could potentially increase the compound’s solubility in water .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, along with the morpholinosulfonyl and cycloheptyl groups . These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The compound’s reactivity could be influenced by factors such as the electron-donating or -withdrawing nature of the substituents on the rings .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine-containing compounds serve as essential building blocks for drug construction. Researchers have explored various synthetic methods for obtaining substituted piperidines. These methods include cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions. The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a versatile scaffold for drug discovery .

a. Antiviral Agents: Piperidine derivatives have shown promise as antiviral agents. Researchers investigate their potential to inhibit viral replication and combat infections caused by RNA and DNA viruses.

b. Neurological Disorders: Piperidines play a role in neurological drug development. Compounds containing the piperidine core may target neurotransmitter receptors, ion channels, or enzymes involved in neurodegenerative diseases.

c. Anti-Inflammatory Activity: Certain piperidine-based compounds exhibit anti-inflammatory properties. Researchers explore their effects on cytokine production, immune response modulation, and inflammation pathways.

d. Anticancer Agents: Piperidines have been investigated for their anticancer potential. Some derivatives show cytotoxic effects against cancer cells, making them interesting candidates for further study.

e. Cardiovascular Drugs: The piperidine scaffold contributes to cardiovascular drug design. Researchers explore its role in vasodilation, antiarrhythmic effects, and other cardiovascular functions.

f. Antibacterial Compounds: Piperidine derivatives have been evaluated for antibacterial activity. Their effectiveness against Gram-positive and Gram-negative bacteria is an area of interest.

g. Spiropiperidines: Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers study their pharmacological properties and potential applications.

h. Condensed Piperidines: Condensed piperidines, formed by fusion with other heterocycles, offer diverse pharmacological profiles. Their use in drug design warrants exploration.

Conclusion

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses . For example, if the compound shows promising biological activity, it could be further developed and tested as a potential drug .

properties

IUPAC Name |

N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRASXPRWRBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2480388.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)